molecular formula C9H12ClNO3S B13626260 3-chloro-N-ethyl-4-methoxybenzenesulfonamide

3-chloro-N-ethyl-4-methoxybenzenesulfonamide

Cat. No.: B13626260
M. Wt: 249.72 g/mol
InChI Key: DGAKZIUUAYICBX-UHFFFAOYSA-N
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Description

3-chloro-N-ethyl-4-methoxybenzenesulfonamide is an organic compound belonging to the sulfonamide class It is characterized by the presence of a chloro group, an ethyl group, and a methoxy group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-ethyl-4-methoxybenzenesulfonamide typically involves the sulfonation of 3-chloro-4-methoxyaniline followed by N-ethylation. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, and the N-ethylation is achieved using ethylating agents like ethyl iodide or diethyl sulfate in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed reactions can be employed to facilitate the coupling reactions involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-ethyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-chloro-N-ethyl-4-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-ethyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro and methoxy groups may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-ethyl-4-methoxybenzenesulfonamide is unique due to the presence of both the ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to other similar compounds .

Properties

Molecular Formula

C9H12ClNO3S

Molecular Weight

249.72 g/mol

IUPAC Name

3-chloro-N-ethyl-4-methoxybenzenesulfonamide

InChI

InChI=1S/C9H12ClNO3S/c1-3-11-15(12,13)7-4-5-9(14-2)8(10)6-7/h4-6,11H,3H2,1-2H3

InChI Key

DGAKZIUUAYICBX-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl

Origin of Product

United States

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